molecular formula C25H28ClN5OS B2776479 N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE CAS No. 1359391-22-2

N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B2776479
CAS No.: 1359391-22-2
M. Wt: 482.04
InChI Key: ZOKVKNYBSVIBAG-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of isoxazolo[4,5-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:

  • Formation of the isoxazolo[4,5-d]pyrimidine core through cyclization reactions.
  • Introduction of the acetyl and ethylphenyl groups via substitution reactions.
  • Coupling of the core structure with the propanamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE include other isoxazolo[4,5-d]pyrimidines with different substituents. Examples include:

  • N-(3-acetylphenyl)-3-[3-(4-methylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide
  • N-(3-acetylphenyl)-3-[3-(4-phenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities or chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5OS/c1-17-4-5-19(3)22(14-17)30-10-12-31(13-11-30)23-8-9-25(29-28-23)33-16-24(32)27-21-15-20(26)7-6-18(21)2/h4-9,14-15H,10-13,16H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKVKNYBSVIBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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